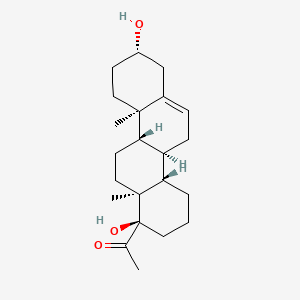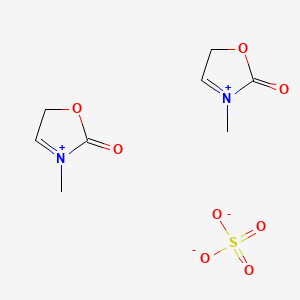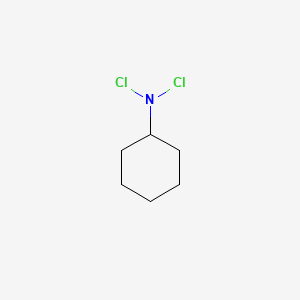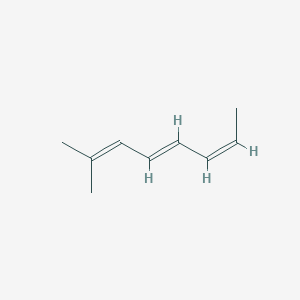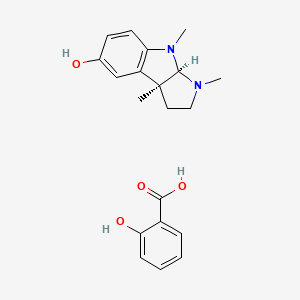
Eseroline salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eseroline salicylate is a compound derived from eseroline, which is a metabolite of physostigmine. Physostigmine is a reversible cholinesterase inhibitor that occurs naturally in the Calabar bean and the fruit of the Manchineel tree . Eseroline itself acts as an opioid agonist and has a unique pharmacological profile due to its combination of weak acetylcholinesterase inhibition and potent analgesic effects mediated through the μ-opioid receptor .
準備方法
The synthesis of eseroline salicylate involves the reaction of eseroline with salicylic acid. Eseroline can be synthesized from physostigmine through hydrolysis. The reaction conditions typically involve acidic or basic hydrolysis followed by neutralization and extraction
化学反応の分析
Eseroline salicylate undergoes various chemical reactions, including:
Oxidation: Eseroline can be oxidized to form rubreserine, a pink-colored compound.
Reduction: Reduction reactions of eseroline are less common but can be explored for specific applications.
Substitution: Eseroline can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Eseroline salicylate has several scientific research applications:
作用機序
Eseroline salicylate exerts its effects through two primary mechanisms:
Cholinesterase Inhibition: Eseroline weakly inhibits acetylcholinesterase, leading to an increase in acetylcholine levels at synapses.
Opioid Receptor Agonism: Eseroline acts as an agonist at the μ-opioid receptor, producing analgesic effects.
These mechanisms involve molecular targets such as acetylcholinesterase and the μ-opioid receptor, affecting pathways related to neurotransmission and pain modulation.
類似化合物との比較
Eseroline salicylate can be compared with other similar compounds like:
Physostigmine: Unlike eseroline, physostigmine is a more potent cholinesterase inhibitor and is used clinically to treat glaucoma and anticholinergic toxicity.
Rubreserine: An oxidation product of eseroline, rubreserine has distinct chemical properties and applications.
This compound’s uniqueness lies in its dual activity as a weak cholinesterase inhibitor and a potent opioid agonist, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
70310-72-4 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H18N2O.C7H6O3/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;8-6-4-2-1-3-5(6)7(9)10/h4-5,8,12,16H,6-7H2,1-3H3;1-4,8H,(H,9,10)/t12-,13+;/m1./s1 |
InChIキー |
PKOSEEVRKBWPEY-KZCZEQIWSA-N |
異性体SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |
正規SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


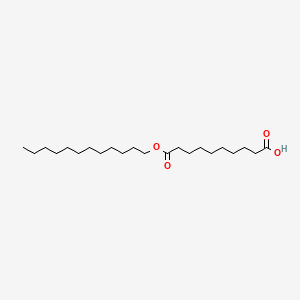
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
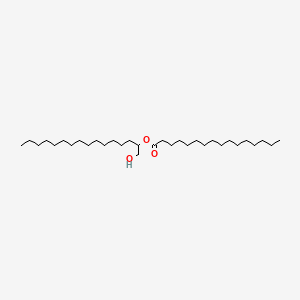
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)



![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
